molecular formula C14H8F3NO4 B8169425 4-Nitro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

4-Nitro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B8169425
M. Wt: 311.21 g/mol
InChI Key: CQONTHKPWQOYOX-UHFFFAOYSA-N
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Description

4-Nitro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-amino-4’-(trifluoromethyl)biphenyl-3-carboxylic acid.

    Reduction: Formation of 4-nitro-4’-(trifluoromethyl)biphenyl-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(trifluoromethyl)benzoic acid: Similar structure but with a different substitution pattern on the benzene ring.

    3-Nitrobenzotrifluoride: Lacks the carboxylic acid group but contains the nitro and trifluoromethyl groups.

    4-Nitro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

4-Nitro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the combination of its functional groups and biphenyl structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18(21)22)11(7-9)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONTHKPWQOYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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